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Compound of Interest |

(2-Ethoxy-4-
Compound Name: (trifluoromethyl)phenyl)boronic
acid

Cat. No.: B573076

\ J

CAS Number: 1260518-74-8

This technical guide provides a comprehensive overview of (2-Ethoxy-4-
(trifluoromethyl)phenyl)boronic acid, a key building block in contemporary drug discovery,
particularly in the development of Proteolysis-Targeting Chimeras (PROTACS). This document
Is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a substituted phenylboronic acid, a
class of compounds widely utilized in organic synthesis. The presence of an ethoxy group at
the ortho position and a trifluoromethyl group at the para position influences its reactivity and
physical properties. While specific experimental data for this compound is not widely published,
the table below summarizes its known identifiers and provides estimated properties based on
data from structurally similar compounds.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b573076?utm_src=pdf-interest
https://www.benchchem.com/product/b573076?utm_src=pdf-body
https://www.benchchem.com/product/b573076?utm_src=pdf-body
https://www.benchchem.com/product/b573076?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Citation
CAS Number 1260518-74-8 [1][2]
Molecular Formula CoH10BF30s3 [1]
Molecular Weight 234.0 g/mol [1]
White to off-white solid
Appearance
(Expected)
Not available. (For
comparison, 4-Fluoro-2-
Melting Point (trifluoromethyl)phenyl)boronic  [3]
acid has a melting point of
182-187 °C)
Not available. (For
comparison, 2-Fluoro-4-
Boiling Point (trifluoromethyl)phenylboronic  [4]
acid has a boiling point of
251.91 °C)
N Soluble in methanol, ethanol,
Solubility

DMSO, and DMF (Expected)

Not available. (The pKa of
phenylboronic acids is
influenced by substituents,

pKa _ . . [5]
with electron-withdrawing
groups generally lowering the

pKa)

Spectroscopic Data (lllustrative)

No specific spectroscopic data for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is
publicly available. The following are expected characteristic spectral features based on the
analysis of similar compounds.
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Spectroscopy Expected Features

Signals corresponding to the aromatic protons,

the ethoxy group (a quartet and a triplet), and
1H NMR the hydroxyl protons of the boronic acid. The

chemical shifts will be influenced by the

substitution pattern.

Resonances for the aromatic carbons, the

ethoxy carbons, and the carbon atom attached

13C NMR _ _
to the boron. The trifluoromethyl group will
appear as a quartet due to C-F coupling.
A singlet corresponding to the trifluoromethyl
F NMR

group.

Characteristic peaks for O-H stretching (boronic
R Spect acid), C-H stretching (aromatic and aliphatic), C-
ectrosco
P Py O stretching (ether), B-O stretching, and C-F

stretching.

The mass spectrum would show the molecular
Mass Spectrometry ion peak and characteristic fragmentation

patterns.

Synthesis and Purification

A general and robust method for the synthesis of arylboronic acids is through the reaction of a
Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

3.1. Synthetic Workflow

Click to download full resolution via product page

Synthetic pathway for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid.
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3.2. Experimental Protocol: Synthesis
This is a generalized protocol and may require optimization.

o Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux
condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a
small crystal of iodine to initiate the reaction. A solution of 1-bromo-2-ethoxy-4-
(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via
the dropping funnel. The reaction mixture is gently heated to initiate the formation of the
Grignard reagent, after which the addition is continued at a rate that maintains a gentle
reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

» Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of
trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature
below -60 °C. The mixture is then allowed to warm to room temperature and stirred
overnight.

o Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric
acid at 0 °C until the solution is acidic. The aqueous layer is extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

 Purification: The crude product can be purified by recrystallization from an appropriate
solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Drug Discovery: A Building Block for
PROTACs

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is classified as a "Protein Degrader
Building Block," indicating its utility in the synthesis of PROTACs.[1] PROTACs are
heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by
hijacking the cell's ubiquitin-proteasome system.

4.1. The PROTAC Mechanism
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A PROTAC molecule consists of a ligand that binds to the POI, a ligand that binds to an E3
ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into

close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation
by the proteasome.

Ternary Complex Formation

Protein of Interest
(e.g., BRD4)

PROTAC

E3 Ubiquitin Ligase tags

/Jbiquitinates

Upiquitination

Ubiquitinated POI

Proteasomal Degradati
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General mechanism of action for a PROTAC.

4.2. Role in Targeting BRD4

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extraterminal
domain (BET) family of proteins and is a key regulator of oncogene expression, making it an
attractive target in cancer therapy.[6] Phenylboronic acid derivatives are used as precursors in
the synthesis of ligands that bind to BRD4. (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
can be utilized in Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds of
these BRD4-targeting PROTACSs.[7][8]

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful
method for forming carbon-carbon bonds.

5.1. Reaction Workflow

@-Ethoxy—4-(trif|uoromethyl)phenyl)boronic acia

"
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.

Pd Catalyst \
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Workflow for a Suzuki-Miyaura cross-coupling reaction.

5.2. Experimental Procedure

e Reaction Setup: In a Schlenk flask, combine (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic
acid (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPhs)a,
0.05 eq), and a base (e.g., K2COs, 2.0 eq).

e Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen)
three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

e Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is
consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).

o Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract
with an organic solvent like ethyl acetate. The combined organic layers are washed with
brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

 Purification: The crude product is purified by column chromatography on silica gel to yield the
desired biaryl product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic
acid is not readily available, general precautions for handling substituted phenylboronic acids
should be followed. These compounds are typically irritants.
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Hazard Category Precautionary Measures

Causes serious eye irritation. Wear safety
Eye Contact o )
glasses with side-shields or goggles.[9][10]

May cause skin irritation. Wear protective
gloves.[9][10]

Skin Contact

May cause respiratory irritation. Avoid breathing
Inhalation dust. Use in a well-ventilated area or with local

exhaust ventilation.[9][10]

Harmful if swallowed. Do not eat, drink, or
Ingestion smoke when using this product. Wash hands

thoroughly after handling.[10]

Store in a cool, dry, well-ventilated place. Keep

Storage ) )

container tightly closed.[11]

Dispose of contents/container in accordance
Disposal with local, regional, national, and international

regulations.

Disclaimer: This document is for informational purposes only and is intended for use by
qualified individuals. All chemical manipulations should be carried out in a well-ventilated fume
hood with appropriate personal protective equipment. The information provided is based on
available data for the specified compound and analogous structures and does not constitute a
warranty of any kind. Users should conduct their own risk assessments and consult relevant
safety data sheets before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.echemi.com/produce/pr220728113433-2-ethoxy-4-trifluoromethylphenylboronic-acid.html
https://www.thermofisher.com/order/catalog/product/430440010
https://www.thermofisher.com/order/catalog/product/430440010
https://www.chemimpex.com/products/40278
https://pdfs.semanticscholar.org/6519/f47c3c9b532de212311392424c4a793417bf.pdf?skipShowableCheck=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC10167318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10167318/
https://pubmed.ncbi.nlm.nih.gov/38423674/
https://pubmed.ncbi.nlm.nih.gov/38423674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9225710/
https://www.fishersci.com/store/msds?partNumber=AC430440050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC359760050&productDescription=4-TRIFLUOROMETHYLPHENYLB+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.spectrumchemical.com/media/sds/TCI-F0830.pdf
https://www.benchchem.com/product/b573076#2-ethoxy-4-trifluoromethyl-phenyl-boronic-acid-cas-number
https://www.benchchem.com/product/b573076#2-ethoxy-4-trifluoromethyl-phenyl-boronic-acid-cas-number
https://www.benchchem.com/product/b573076#2-ethoxy-4-trifluoromethyl-phenyl-boronic-acid-cas-number
https://www.benchchem.com/product/b573076#2-ethoxy-4-trifluoromethyl-phenyl-boronic-acid-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b573076?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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